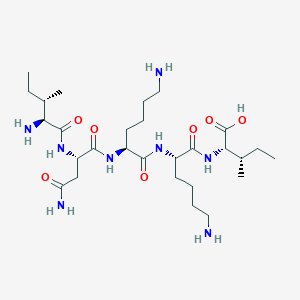
L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Each amino acid in this compound plays a crucial role in its overall structure and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added one by one through a series of coupling and deprotection steps. Common reagents used in this process include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of such peptides can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can convert disulfide bonds within the peptide to free thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction of disulfide bonds results in free cysteine residues .
科学的研究の応用
L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- has numerous applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: This peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs for various diseases.
作用機序
The mechanism of action of L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity. For example, it may inhibit or activate enzymatic reactions by mimicking natural substrates or inhibitors. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
L-Leucyl-L-isoleucine: Another dipeptide with similar structural features but different biological activities.
L-Isoleucyl-L-leucine: A dipeptide that shares some structural similarities but has distinct functional properties.
Uniqueness
L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional characteristics. This sequence allows it to interact with a distinct set of molecular targets, making it valuable for specific research and therapeutic applications .
特性
CAS番号 |
848354-77-8 |
|---|---|
分子式 |
C28H54N8O7 |
分子量 |
614.8 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C28H54N8O7/c1-5-16(3)22(32)27(41)35-20(15-21(31)37)26(40)34-18(11-7-9-13-29)24(38)33-19(12-8-10-14-30)25(39)36-23(28(42)43)17(4)6-2/h16-20,22-23H,5-15,29-30,32H2,1-4H3,(H2,31,37)(H,33,38)(H,34,40)(H,35,41)(H,36,39)(H,42,43)/t16-,17-,18-,19-,20-,22-,23-/m0/s1 |
InChIキー |
CCZQXARDZYGLHB-HKZQYKGFSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


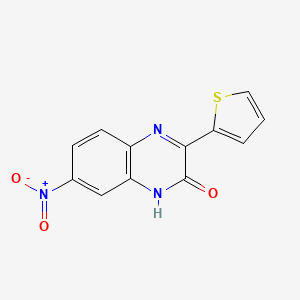
![7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14201242.png)
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine](/img/structure/B14201249.png)
![Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)-](/img/structure/B14201250.png)
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B14201262.png)
![2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
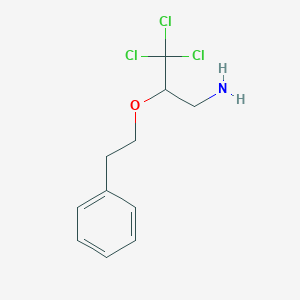
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
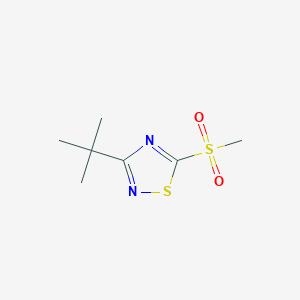
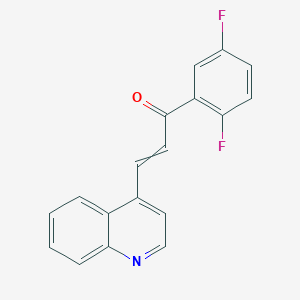
![4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid](/img/structure/B14201302.png)
![4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14201318.png)
![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
